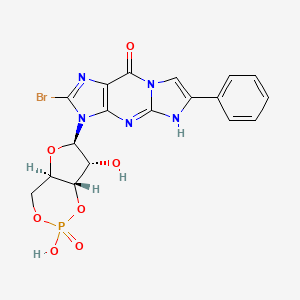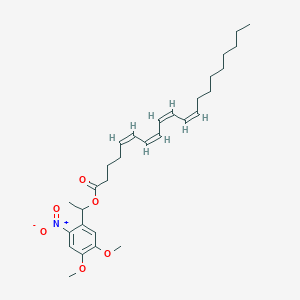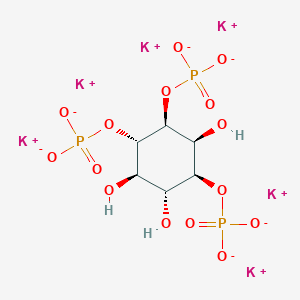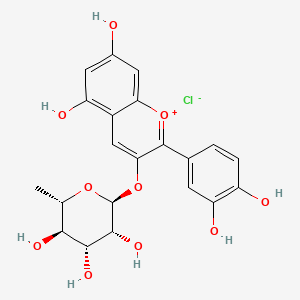
3,5-Didemetoxi Piperlongumina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Didemethoxy Piperlongumine, also known as 3,5-Didemethoxy Piperlongumine, is a useful research compound. Its molecular formula is C₁₅H₁₅NO₃ and its molecular weight is 257.28. The purity is usually 95%.
BenchChem offers high-quality 3,5-Didemethoxy Piperlongumine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Didemethoxy Piperlongumine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Piperlongumina, de la que se deriva 3,5-Didemetoxi Piperlongumina, ha demostrado tener potentes propiedades anticancerígenas {svg_1}. Se ha demostrado que inhibe la proliferación celular, regula el ciclo celular e induce la apoptosis celular en varios tipos de células cancerosas de tiroides humanas {svg_2}. La actividad anticancerígena de la piperlongumina se logra a través de la inducción de especies reactivas de oxígeno (ROS), que además suprimen la vía de señalización de Akt aguas abajo para elevar la apoptosis dependiente de la mitocondria {svg_3}.
Inhibición de la Agregación Plaquetaria
This compound es una impureza de Piperlongumina, que se sabe que inhibe fuertemente la agregación de células plaquetarias {svg_4}. Esto sugiere aplicaciones potenciales en la prevención de trastornos de la coagulación sanguínea.
Orientación del Tumor
Piperlongumina se ha utilizado en evaluaciones de imágenes preliminares para la orientación del tumor {svg_5}. Se encontró que la piperlongumina marcada con I-125 (125 I-PL) fue expulsada por el riñón poco después de la inyección, logrando la orientación del tumor a los 30 minutos después de la inyección {svg_6}.
Síntesis y Metabolismo
Se ha diseñado una ruta sintética optimizada para piperlongumina, empleando una etapa a través de la amidación de 5,6-dihidropiridin-2(1H)-ona y ácido 3,4,5-trimetoxicinámico disponible comercialmente {svg_7}. Esta investigación proporciona información valiosa sobre la síntesis y el metabolismo de this compound.
Biodisponibilidad y Toxicidad
La biodisponibilidad y la toxicidad de Piperlongumina se han estudiado, proporcionando información importante para el desarrollo de aplicaciones terapéuticas {svg_8}.
Aplicaciones Nanotecnológicas
Piperlongumina tiene aplicaciones nanotecnológicas potenciales, que podrían explorarse más para this compound {svg_9}.
Mecanismo De Acción
Target of Action
3,5-Didemethoxy Piperlongumine, also known as Piperlongumine, is a natural product that exhibits potent activity against various types of cancer . It primarily targets major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in regulating inflammation and cancer cell proliferation .
Mode of Action
Piperlongumine interacts with its targets by inhibiting their activity, leading to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This interaction results in apoptosis, cell cycle arrest, and increased ROS generation .
Biochemical Pathways
The compound affects several biochemical pathways. It has a strong inhibitory effect on the MAPK pathway and ERK-mediated autophagy . It also impacts the NF-κB pathway and its downstream signaling cascade . These affected pathways lead to a decrease in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins .
Pharmacokinetics
It has been suggested that the compound has high oral bioavailability and optimal exposure levels .
Result of Action
The action of Piperlongumine results in significant molecular and cellular effects. It leads to apoptosis and cell cycle arrest in cancer cells . Moreover, it efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression, thereby lowering inflammation in the lungs and other bodily organs .
Action Environment
The action, efficacy, and stability of Piperlongumine can be influenced by various environmental factors. For instance, in vivo metabolism studies have shown that I-125 labeled Piperlongumine was expelled by the kidney soon post injection, so tumor targeting was achieved at 30 min post injection . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3,5-Didemethoxy Piperlongumine interacts with a family of proteins called TRP ion channels . It acts as an inhibitor of a type of TRP ion channel called TRPV2, which exists in many cell types .
Cellular Effects
3,5-Didemethoxy Piperlongumine has been shown to inhibit cell proliferation and induce cellular apoptosis in various types of human cancer cells . It has been found to elevate cellular levels of reactive oxygen species (ROS) selectively in cancer cell lines .
Molecular Mechanism
3,5-Didemethoxy Piperlongumine works by binding to and hindering the activity of a protein called TRPV2 . This protein is overexpressed in certain cancers in a way that appears to drive cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,5-Didemethoxy Piperlongumine has shown to have a fast clearance and tumor targeting effect . It was found that I-125 labeled piperlongumine was expelled by the kidney soon after injection, achieving tumor targeting at 30 minutes post-injection .
Dosage Effects in Animal Models
In animal models, 3,5-Didemethoxy Piperlongumine has shown strong activity against glioblastoma, one of the least treatable types of brain cancer
Metabolic Pathways
It is known that it is involved in the cytochrome P450 family enzymes, which are responsible for the majority of drug metabolism in humans .
Subcellular Localization
It is known that it inhibits the nuclear translocation of certain proteins, suggesting that it may have effects on protein localization within cells .
Propiedades
IUPAC Name |
1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMHSIBGMOVHF-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)




